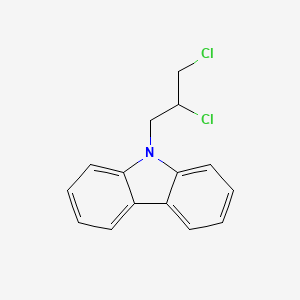
9-(2,3-dichloropropyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2,3-dichloropropyl)-9H-carbazole, also known as DCPC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. The compound belongs to the carbazole family, which is known for its diverse biological and pharmacological activities.
Mecanismo De Acción
The mechanism of action of 9-(2,3-dichloropropyl)-9H-carbazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 9-(2,3-dichloropropyl)-9H-carbazole has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. In addition, 9-(2,3-dichloropropyl)-9H-carbazole has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
9-(2,3-dichloropropyl)-9H-carbazole has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 9-(2,3-dichloropropyl)-9H-carbazole has been shown to induce cell cycle arrest and apoptosis, which can lead to the suppression of tumor growth. In addition, 9-(2,3-dichloropropyl)-9H-carbazole has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. In animal models, 9-(2,3-dichloropropyl)-9H-carbazole has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-(2,3-dichloropropyl)-9H-carbazole has several advantages for lab experiments, including its high purity, stability, and availability. However, 9-(2,3-dichloropropyl)-9H-carbazole also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and exposure time of 9-(2,3-dichloropropyl)-9H-carbazole in lab experiments.
Direcciones Futuras
There are several future directions for research on 9-(2,3-dichloropropyl)-9H-carbazole, including its potential applications in cancer therapy, neuroprotection, and organic electronics. In cancer therapy, 9-(2,3-dichloropropyl)-9H-carbazole could be used in combination with other anticancer agents to enhance their efficacy and reduce their toxicity. In neuroprotection, 9-(2,3-dichloropropyl)-9H-carbazole could be studied further for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In organic electronics, 9-(2,3-dichloropropyl)-9H-carbazole could be further optimized for its charge transport properties and used in the development of more efficient OLEDs and DSSCs.
Conclusion:
In conclusion, 9-(2,3-dichloropropyl)-9H-carbazole is a synthetic compound with potential applications in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 9-(2,3-dichloropropyl)-9H-carbazole could lead to the development of new therapies for cancer and neurodegenerative diseases, as well as the development of more efficient organic electronic devices.
Métodos De Síntesis
9-(2,3-dichloropropyl)-9H-carbazole can be synthesized using several methods, including the Pd-catalyzed cross-coupling reaction, Suzuki-Miyaura coupling reaction, and the direct alkylation of carbazole. The most commonly used method is the Pd-catalyzed cross-coupling reaction between 2,3-dichloropropyl chloride and carbazole in the presence of a palladium catalyst and a base. This method yields a high purity product with a yield of up to 95%.
Aplicaciones Científicas De Investigación
9-(2,3-dichloropropyl)-9H-carbazole has been extensively studied for its potential applications in various research fields, including organic electronics, optoelectronics, and biomedicine. In organic electronics, 9-(2,3-dichloropropyl)-9H-carbazole has been used as a hole transport material in organic light-emitting diodes (OLEDs) due to its high thermal stability and good charge transport properties. In optoelectronics, 9-(2,3-dichloropropyl)-9H-carbazole has been used as a sensitizer in dye-sensitized solar cells (DSSCs) due to its high molar extinction coefficient and good electron injection properties. In biomedicine, 9-(2,3-dichloropropyl)-9H-carbazole has been studied for its potential anticancer, anti-inflammatory, and neuroprotective activities.
Propiedades
IUPAC Name |
9-(2,3-dichloropropyl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N/c16-9-11(17)10-18-14-7-3-1-5-12(14)13-6-2-4-8-15(13)18/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSRIMPBLBCLCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2975393.png)
![2-(3-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone](/img/structure/B2975395.png)
![4-[(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzonitrile](/img/structure/B2975396.png)
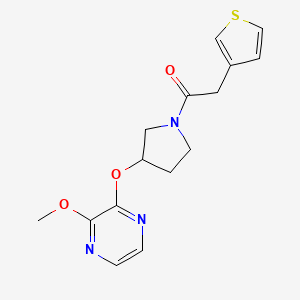
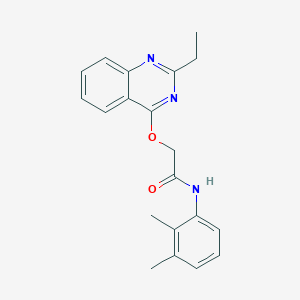
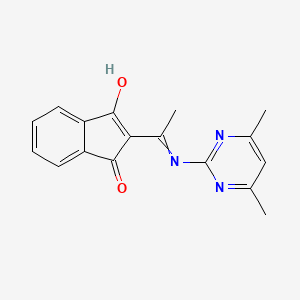
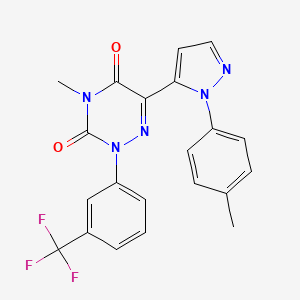
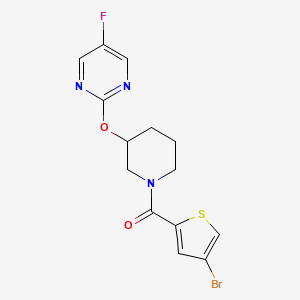
![N-[(2S,3R)-2-tert-butyl-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2975403.png)
![6-ethyl 3-methyl 2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2975405.png)

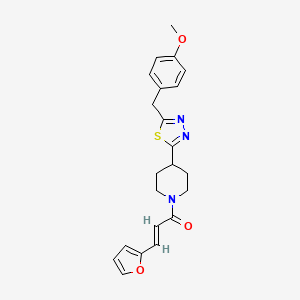
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/no-structure.png)
